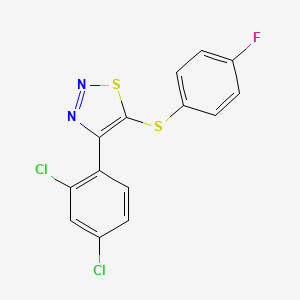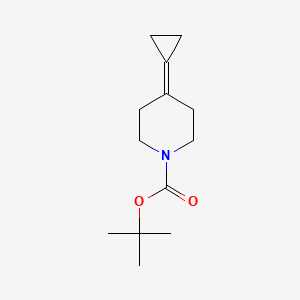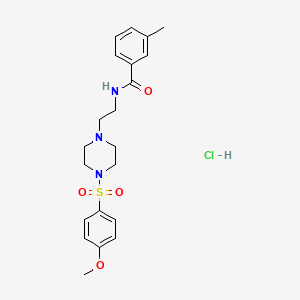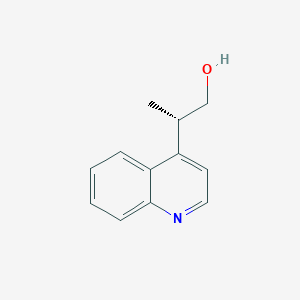
4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 4-fluorophenyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reagents, reaction conditions, and the overall yield .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography . The analysis would include bond lengths, bond angles, and the spatial arrangement of the atoms .Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo. It could include its reactivity, the products it forms, the conditions required for the reactions, and the mechanisms of the reactions .Physical and Chemical Properties Analysis
This would involve studying properties like the compound’s melting point, boiling point, solubility, stability, and its chemical behavior under various conditions .Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Activity
One area of application is in the synthesis of related thiadiazole derivatives for antiviral activities. For instance, new sulfonamide derivatives synthesized from a related thiadiazole showed certain anti-tobacco mosaic virus activity, highlighting the potential of thiadiazole compounds in antiviral research (Chen et al., 2010).
Structural Characterization
Another application is in structural characterization, where related compounds are synthesized and their structures determined through crystal diffraction techniques. This is crucial for understanding the molecular configuration and properties of thiadiazole derivatives (Kariuki et al., 2021).
Antimicrobial Agents
Thiadiazole derivatives, including those structurally similar to 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 4-fluorophenyl sulfide, have been explored for their antimicrobial properties. The synthesis of formazans from a Mannich base derived from a related thiadiazole compound and their evaluation as antimicrobial agents against various bacterial and fungal strains demonstrate the potential of these compounds in developing new antimicrobial drugs (Sah et al., 2014).
Cytotoxic Agents
Research into thiadiazole derivatives includes the synthesis of novel compounds designed as cytotoxic agents. These compounds are characterized using advanced techniques, such as synchrotron X-ray powder diffraction, to elucidate their structures, showcasing the role of thiadiazole derivatives in the development of new anticancer drugs (Gündoğdu et al., 2017).
Material Science Applications
In material science, thiadiazole derivatives have been utilized in the synthesis of new polymers for specific applications, such as proton exchange membranes in fuel cells. This demonstrates the versatility of thiadiazole derivatives beyond biomedical applications, extending into areas like energy and materials engineering (Ghassemi et al., 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)sulfanylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2FN2S2/c15-8-1-6-11(12(16)7-8)13-14(21-19-18-13)20-10-4-2-9(17)3-5-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHLDEZZUAQBCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SC2=C(N=NS2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2FN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2832788.png)

![[(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol;hydrochloride](/img/structure/B2832790.png)
![1-Benzyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2832791.png)



![(5-Aminobicyclo[3.2.1]octan-1-yl)methanol](/img/structure/B2832798.png)
![3-Benzyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2832799.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2832802.png)
![1-(2-Chloropyridine-4-carbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2832803.png)
![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide](/img/structure/B2832804.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2832806.png)
![ethyl 2-[(2Z)-6-bromo-2-(cyclohexanecarbonylimino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2832810.png)
